Cannabidivarinic acid (CBDVA) is a naturally occurring phytocannabinoid acid predominantly found in the resinous trichomes of the Cannabis sativa plant. [, , , , ] As a precursor to cannabidivarin (CBDV), CBDVA belongs to the propyl cannabinoid series, characterized by a 3-carbon side chain on its molecular structure. [, ] CBDVA is gaining increasing attention in the scientific community for its potential therapeutic properties, distinct from its neutral counterpart, CBDV. [, , ]
Cannabidivarinic acid is primarily sourced from specific chemovars of Cannabis sativa, particularly those that are bred to produce higher concentrations of cannabidivarin and its acidic forms. The compound can be extracted from the plant material using various analytical methods, such as gas chromatography or liquid chromatography coupled with mass spectrometry.
Cannabidivarinic acid is classified as a phytocannabinoid, which refers to naturally occurring cannabinoids produced by the cannabis plant. It belongs to the group of cannabidiolic acids and is structurally characterized by its propyl side chain, distinguishing it from other cannabinoids that typically have pentyl side chains.
The synthesis of cannabidivarinic acid can be achieved through several methods, including:
The synthetic pathways often employ Lewis acids as catalysts to facilitate reactions involving resorcinol derivatives and other precursors. The processes typically involve multiple steps, including functional group modifications and cyclization reactions, leading to the formation of the desired cannabinoid structure.
Cannabidivarinic acid has a complex molecular structure characterized by a phenolic ring and a carboxylic acid group. Its molecular formula is CHO, reflecting its composition.
Cannabidivarinic acid undergoes several chemical reactions, primarily involving decarboxylation to form cannabidivarin, which is more commonly studied for its pharmacological effects. The decarboxylation reaction typically occurs when cannabis products are heated or aged.
The decarboxylation process can be represented as follows:
This reaction highlights the transformation from an acidic form to its neutral counterpart, which may have different biological activities.
The mechanism of action for cannabidivarinic acid is not fully understood but is believed to involve interaction with cannabinoid receptors in the endocannabinoid system. These receptors include CB1 and CB2 receptors, which play crucial roles in various physiological processes.
Research indicates that cannabinoids can modulate neurotransmitter release and influence pain perception, inflammation, and mood regulation. Cannabidivarinic acid may exhibit similar effects due to its structural similarity to other cannabinoids .
Cannabidivarinic acid is being researched for its potential therapeutic applications, particularly in areas such as:
The ongoing research into cannabidivarinic acid reflects a growing interest in the therapeutic potential of lesser-known cannabinoids beyond tetrahydrocannabinol and cannabidiol.
Cannabidivarinic acid (CBDVA) traces its ethnobotanical origins to ancient holistic practices, though historical records rarely distinguish individual cannabinoids. Cannabis sativa was documented in Emperor Shen Nung’s pharmacopoeia (~2800 BC) for treating convulsions, pain, and inflammation—conditions now associated with neurological disorders [2] [8]. Greek and Roman physicians, including Galen (129–200 AD), utilized whole-plant cannabis preparations for ailments likely involving neuropathic components. The Ebers Papyrus (1500 BC) references cannabis extracts for inflammatory conditions, suggesting early recognition of carboxylic acid cannabinoids like CBDVA in resin-based therapies [2]. In Ayurvedic traditions, cannabis was termed "Vijaya," with rituals targeting seizure-like symptoms, though the specific contribution of CBDVA remained obscured by the entourage effect of crude extracts [8].
CBDVA remained structurally uncharacterized until late 20th-century advances in chromatography. The 1964 isolation of Δ9-THC by Raphael Mechoulam spurred interest in minor cannabinoids [5] [8]. By the 1970s, cannabidivarin (CBDV)—CBDVA’s decarboxylated derivative—was identified, leading to the discovery of its acidic precursor. The 1990s elucidation of the endocannabinoid system (ECS) further accelerated research. British pharmacologists pioneered receptor-binding studies, revealing CBDVA’s indirect ECS modulation via non-cannabinoid receptors (e.g., TRPV1) [5] [7]. Contemporary studies, such as Anderson et al. (2021), highlighted CBDVA’s anticonvulsant properties, positioning it as a candidate for epilepsy treatment [1] [9].
CBDVA’s discovery was pivotal in mapping cannabinoid biosynthesis. Early work by Fellermeier and Zenk (1998) demonstrated cannabigerolic acid (CBGA) as the central precursor [1]. CBDVA emerges via a propyl side-chain pathway, contrasting with CBD’s pentyl chain:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1